1-(4-Bromophenyl)butan-2-one
Overview
Description
It is a white crystalline or powdery substance with a distinctive aromatic odor . This compound is stable at room temperature and soluble in organic solvents such as ethanol and dichloromethane . It is commonly used in organic synthesis to create more complex compounds and serves as an initiator, additive, and intermediate .
Preparation Methods
1-(4-Bromophenyl)butan-2-one can be synthesized through various methods. One common synthetic route involves the bromination of 4-bromophenylbutane followed by esterification under alkaline conditions . The specific reaction conditions can be adjusted based on the desired synthesis scheme . Industrial production methods typically involve large-scale bromination and esterification processes, ensuring high purity and yield .
Chemical Reactions Analysis
1-(4-Bromophenyl)butan-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)butan-2-one has a wide range of scientific research applications:
Biology: Researchers use it to study the effects of brominated compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)butan-2-one involves its interaction with molecular targets and pathways within biological systems. The bromine atom in the compound can participate in electrophilic reactions, making it a reactive intermediate in various biochemical processes . The specific molecular targets and pathways depend on the context of its use, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
1-(4-Bromophenyl)butan-2-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)butan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)butan-2-one: Contains a fluorine atom instead of bromine.
1-(4-Iodophenyl)butan-2-one: Features an iodine atom in place of bromine.
The uniqueness of this compound lies in its specific reactivity and applications due to the presence of the bromine atom, which imparts distinct chemical properties compared to its halogenated analogs .
Properties
IUPAC Name |
1-(4-bromophenyl)butan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZPNCFTZIKUEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.